5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid
Descripción general
Descripción
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid is a chemical compound that is a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of chemical and pharmaceutical products .
Synthesis Analysis
The synthesis of this compound involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure for 4.5 hours at 23-25°C . The residue is mixed with an ethanolic solution of hydrogen chloride, stirred for 1 hour at 25°C, and then stirred for 2 hours at 0°C . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight to obtain a white crystal .Chemical Reactions Analysis
The compound has been used in the development of piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Aplicaciones Científicas De Investigación
Anti-Diabetes Drug Leads : Compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have shown promise as scaffolds for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, potentially serving as novel anti-diabetes drug leads (Mishchuk et al., 2016).
γ-Secretase Modulators : Derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine were developed as γ-secretase modulators (GSMs). These compounds showed potent Aβ42-lowering effects and good blood-brain barrier permeability, indicating potential in Alzheimer's disease treatment (Takai et al., 2015).
Catalytic Synthesis of Heterocycles : The compound's derivatives were synthesized using aluminate sulfonic acid nanocatalysts, demonstrating efficient methods for producing diverse heterocyclic compounds (Abdelrazek et al., 2019).
Diversity-Oriented Synthesis : A study explored the acid-catalyzed condensation of 2-aminosubstituted triazolopyrimidines with various diketones, leading to the synthesis of diverse polycyclic derivatives. This methodology offers rapid access to condensed derivatives of triazolopyrimidine (Pyatakov et al., 2015).
Synthesis from Carboxylic Acids : A novel method for synthesizing triazolopyridines from carboxylic acids was described, providing new pathways in the synthesis of biologically active heterocyclic compounds (Moulin et al., 2006).
Phosphodiesterase Inhibitors : The triazolopyridine series has been shown to inhibit human eosinophil phosphodiesterase, leading to the development of potent inhibitors with suitable properties for micronization (Duplantier et al., 2007).
P2X7 Receptor Antagonists : Optimization of pharmacokinetic properties in a series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines led to the identification of a clinical candidate as a potent and selective P2X7 antagonist, indicating potential in CNS-targeted therapies (Letavic et al., 2017).
Antibacterial Activity : Novel derivatives of the compound were evaluated for their antibacterial activity, with some showing promising results against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICYCSNBARDCJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C(=O)O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.